4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
“4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a chemical compound . It is a solid substance . The IUPAC name for this compound is "4,5,6,7-tetrahydro-3H-imidazo [4,5-c]pyridine dihydrochloride" . The InChI code for this compound is "1S/C6H9N3.2ClH/c1-2-7-3-6-5 (1)8-4-9-6;;/h4,7H,1-3H2, (H,8,9);2*1H" .
Synthesis Analysis
The synthesis of this compound involves the cyclization of histamine dihydrochloride and polyformaldehyde . A study has reported the discovery and structure-activity relationship of a novel class of inhibitors based on the tetrahydroimidazo[4,5-c]pyridine scaffold .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula "C6H9N3.2ClH" . The molecular weight of this compound is 196.08 .Physical And Chemical Properties Analysis
This compound is a solid substance . . It should be stored in a refrigerator .Scientific Research Applications
Factor Xa Inhibitors
This compound has been reported to be used in the preparation of Factor Xa inhibitors , which are anticoagulants that target the Factor Xa enzyme in the coagulation cascade .
CDK Inhibitors
It is also mentioned in literature for its use in synthesizing CDK inhibitors . Cyclin-dependent kinases (CDKs) are associated with regulating cell cycle progression, and their inhibitors have potential therapeutic applications in cancer treatment .
VEGFR-2 Kinase Inhibitors
Another application involves its use in the design and synthesis of compounds acting as VEGFR-2 kinase inhibitors . These inhibitors can play a role in controlling angiogenesis, which is critical in cancer progression .
Safety and Hazards
Mechanism of Action
Target of Action
It has been reported that similar compounds can be used to prepare inhibitors for xa factor and cdk .
Mode of Action
Based on its potential use in the synthesis of xa factor and cdk inhibitors , it can be inferred that it might interact with these targets and inhibit their activity, leading to changes in cellular processes.
properties
IUPAC Name |
4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2)7-6(3-4-11-8)9-5-10-7/h5,11H,3-4H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIGOLVLVMYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)NC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.